Methyl 1-methyl-4-nitro-5-(pyridin-2-yl)-1h-pyrrole-2-carboxylate
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Overview
Description
Methyl 1-methyl-4-nitro-5-(pyridin-2-yl)-1h-pyrrole-2-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a nitro group, a pyridine ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-4-nitro-5-(pyridin-2-yl)-1h-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrrole derivative followed by esterification. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents is common to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-4-nitro-5-(pyridin-2-yl)-1h-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using strong bases like sodium hydroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide, water.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of an amine derivative.
Reduction: Formation of a carboxylic acid.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
Methyl 1-methyl-4-nitro-5-(pyridin-2-yl)-1h-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-4-nitro-5-(pyridin-2-yl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine ring and ester group also play a role in its activity by influencing its binding to molecular targets and its overall stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-methyl-4-nitro-5-(pyridin-3-yl)-1h-pyrrole-2-carboxylate: Similar structure but with the pyridine ring at a different position.
Ethyl 1-methyl-4-nitro-5-(pyridin-2-yl)-1h-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 1-methyl-4-nitro-5-(pyridin-2-yl)-1h-pyrrole-2-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a nitro group, pyridine ring, and ester group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 1-methyl-4-nitro-5-pyridin-2-ylpyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-14-10(12(16)19-2)7-9(15(17)18)11(14)8-5-3-4-6-13-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGDIEHELATEED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=C1C2=CC=CC=N2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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